

# "structural elucidation of Trimethoprim pentanoic acid"

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Compound of Interest		
Compound Name:	Trimethoprim pentanoic acid	
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An In-Depth Technical Guide to the Structural Elucidation of Trimethoprim Pentanoic Acid

Disclaimer: "**Trimethoprim Pentanoic Acid**" is presented here as a hypothetical derivative of Trimethoprim to illustrate the principles and methodologies of structural elucidation. The data and protocols are based on established analytical techniques and known spectral data for Trimethoprim and its related compounds.

## Introduction

Trimethoprim is a synthetic antibacterial agent that acts as a dihydrofolate reductase inhibitor. The structural elucidation of its derivatives and potential impurities is crucial for drug development, quality control, and regulatory compliance. This guide provides a comprehensive overview of the analytical workflow and methodologies required for the structural characterization of a hypothetical derivative, **Trimethoprim Pentanoic Acid**. The proposed structure involves a pentanoic acid moiety attached to one of the amino groups of the pyrimidine ring via an amide linkage.

# **Proposed Structure**

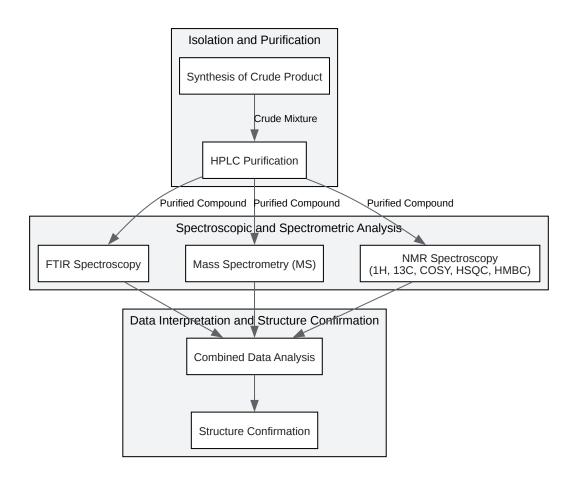
For the purpose of this guide, we will consider the following proposed structure for **Trimethoprim Pentanoic Acid**:

Systematic Name: N-(4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-yl)pentanamide



# **Analytical Workflow for Structural Elucidation**

The structural elucidation of a novel compound like **Trimethoprim Pentanoic Acid** follows a systematic workflow, beginning with isolation and purification, followed by a series of spectroscopic and spectrometric analyses to determine its molecular structure.



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Caption: Workflow for the structural elucidation of Trimethoprim Pentanoic Acid.

## **Data Presentation**

The following tables summarize the expected quantitative data for the proposed structure of **Trimethoprim Pentanoic Acid**.

Table 1: Expected <sup>1</sup>H NMR Chemical Shifts (in ppm)

Proton Assignment	Expected Chemical Shift (δ)	Multiplicity	Integration
H-6' (pyrimidine)	~8.0	S	1H
H-2", H-6" (benzyl)	~6.6	S	2H
-NH <sub>2</sub>	~6.2	br s	2H
-NH-CO-	~9.5	br s	1H
-OCH₃ (para)	~3.7	S	3H
-OCH₃ (meta)	~3.8	S	6H
-CH <sub>2</sub> - (benzyl)	~3.5	S	2H
-CO-CH <sub>2</sub> -	~2.4	t	2H
-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -	~1.7	m	4H
-CH₃	~0.9	t	3H

Table 2: Expected <sup>13</sup>C NMR Chemical Shifts (in ppm)



Carbon Assignment	Expected Chemical Shift (δ)
C=O (amide)	~173
C-2' (pyrimidine)	~160
C-4' (pyrimidine)	~162
C-6' (pyrimidine)	~158
C-5' (pyrimidine)	~108
C-1" (benzyl)	~130
C-2", C-6" (benzyl)	~105
C-3", C-5" (benzyl)	~153
C-4" (benzyl)	~137
-OCH₃ (para)	~61
-OCH₃ (meta)	~56
-CH <sub>2</sub> - (benzyl)	~35
-CO-CH <sub>2</sub> -	~37
-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -	~28, ~22
-СН3	~14

Table 3: Expected Mass Spectrometry Data

Technique	Expected m/z	Assignment
ESI-MS (+)	375.2	[M+H]+
ESI-MS (+)	397.2	[M+Na]+
MS/MS	291.1	[M+H - C₅H8O] <sup>+</sup> (Loss of pentanoyl group)
MS/MS	275.1	[M+H - C5H9NO] <sup>+</sup>



# **Experimental Protocols**

Detailed methodologies for the key experiments are provided below.

## **High-Performance Liquid Chromatography (HPLC)**

- Objective: To purify the synthesized Trimethoprim Pentanoic Acid and to assess its purity.
- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile and water (with 0.1% formic acid) can be employed.[1] The gradient could start with a lower concentration of acetonitrile and gradually increase.
- Flow Rate: 1.0 mL/min.[2]
- Detection: UV detection at 280 nm.[3]
- Procedure:
  - Dissolve the crude product in a suitable solvent (e.g., methanol or acetonitrile).
  - Inject the sample into the HPLC system.
  - Monitor the chromatogram and collect the fraction corresponding to the main peak.
  - Evaporate the solvent from the collected fraction to obtain the purified compound.
  - Re-inject a small amount of the purified compound to confirm its purity.

## **Mass Spectrometry (MS)**

- Objective: To determine the molecular weight and fragmentation pattern of Trimethoprim
   Pentanoic Acid.
- Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).



• Ionization Mode: Positive ion mode is generally suitable for Trimethoprim and its derivatives.

[4]

#### Procedure:

- Introduce the purified sample into the mass spectrometer, either directly via infusion or through an LC system.
- Acquire the full scan mass spectrum to determine the molecular ion peak ([M+H]+).
- Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data. This helps in confirming the structure by identifying characteristic fragment ions.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Objective: To obtain detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of protons and carbons.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>.
- Experiments:
  - ¹H NMR: Provides information about the number and types of protons.
  - 13C NMR: Provides information about the number and types of carbon atoms.
  - COSY (Correlation Spectroscopy): Shows correlations between coupled protons.
  - HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.
  - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away.
- Procedure:



- Dissolve a few milligrams of the purified compound in the deuterated solvent.
- Acquire the ¹H NMR spectrum.
- Acquire the <sup>13</sup>C NMR spectrum.
- Acquire 2D NMR spectra (COSY, HSQC, HMBC) as needed to resolve structural ambiguities.
- Process and analyze the spectra to assign all proton and carbon signals to the proposed structure.

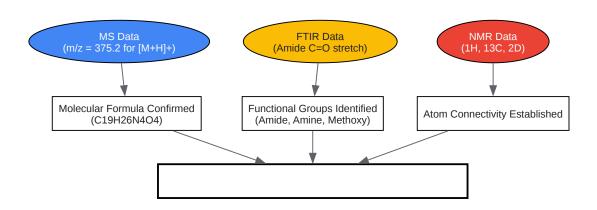
# Fourier-Transform Infrared (FTIR) Spectroscopy

- · Objective: To identify the functional groups present in the molecule.
- Instrumentation: An FTIR spectrometer.
- Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.
- Procedure:
  - Prepare the sample according to the instrument's requirements.
  - Acquire the infrared spectrum over the range of 4000-400 cm<sup>-1</sup>.
  - Analyze the spectrum to identify characteristic absorption bands for functional groups such as N-H (amines and amides), C=O (amide), C-N, C-O, and aromatic C-H.

## **Structure Confirmation Workflow**

The following diagram illustrates the logical process of confirming the structure of **Trimethoprim Pentanoic Acid** using the data from various analytical techniques.





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Caption: Logical workflow for structure confirmation of **Trimethoprim Pentanoic Acid**.

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